molecular formula C6H7ClN2O B2872397 (5-Amino-2-chloropyridin-4-yl)methanol CAS No. 1227583-24-5

(5-Amino-2-chloropyridin-4-yl)methanol

Cat. No. B2872397
CAS RN: 1227583-24-5
M. Wt: 158.59
InChI Key: KGXIGQQKEOXLLS-UHFFFAOYSA-N
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Description

“(5-Amino-2-chloropyridin-4-yl)methanol” is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.59 .


Molecular Structure Analysis

The molecular structure of “(5-Amino-2-chloropyridin-4-yl)methanol” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a chlorine atom, at the 4th position with a methanol group, and at the 5th position with an amino group .


Physical And Chemical Properties Analysis

“(5-Amino-2-chloropyridin-4-yl)methanol” has a predicted boiling point of 399.8±37.0 °C and a predicted density of 1.432±0.06 g/cm3 . Its pKa value is predicted to be 12.95±0.10 .

Scientific Research Applications

Active Pharmaceutical Ingredient (API) Analysis

“(5-Amino-2-chloropyridin-4-yl)methanol” has been used in the analysis of active pharmaceutical ingredients (APIs). A novel analytical method, based on high-performance liquid chromatography with a UV (HPLC-UV) detection system, has been developed for the sensitive detection of this compound as a genotoxic impurity (GTI) in a model API .

Genotoxic Impurity Detection

This compound is considered a genotoxic impurity (GTI). GTIs have the ability to interact with DNA and lead to DNA damage. They can induce chromosomal breaks, genetic mutations, and rearrangements of chromosomes, and are therefore potentially carcinogenic for humans .

Pharmaceutical Manufacturing

In the pharmaceutical industry, various undesired side products or compounds may be generated during the production process of APIs. The sensitive analysis of these GTIs in APIs has received great interest from researchers from different disciplines .

Quality Control in Pharmaceutical Production

The compound can be used in quality control during pharmaceutical production. The developed RP-HPLC-UV analytical method in the research is accurate, precise, rapid, simple, and appropriate for the sensitive analysis of target GTI in model API .

properties

IUPAC Name

(5-amino-2-chloropyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXIGQQKEOXLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-chloropyridin-4-yl)methanol

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